Cas no 1250243-35-6 (1-(bromomethyl)-1-methoxycyclopentane)

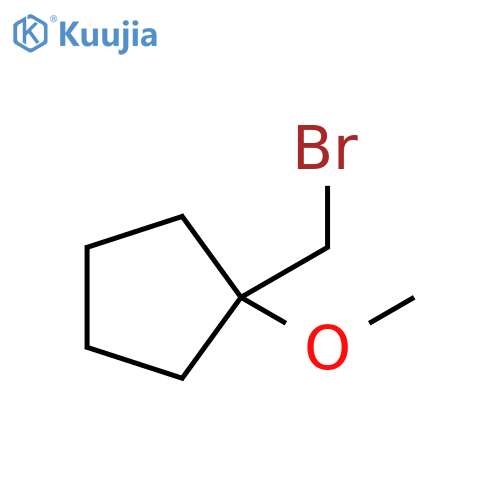

1250243-35-6 structure

商品名:1-(bromomethyl)-1-methoxycyclopentane

1-(bromomethyl)-1-methoxycyclopentane 化学的及び物理的性質

名前と識別子

-

- 1-Bromomethyl-1-methoxy-cyclopentane

- Cyclopentane, 1-(bromomethyl)-1-methoxy-

- 1-(bromomethyl)-1-methoxycyclopentane

-

- インチ: 1S/C7H13BrO/c1-9-7(6-8)4-2-3-5-7/h2-6H2,1H3

- InChIKey: YDKLSRNFHLKIAA-UHFFFAOYSA-N

- ほほえんだ: C1(CBr)(OC)CCCC1

1-(bromomethyl)-1-methoxycyclopentane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM423225-250mg |

1-(bromomethyl)-1-methoxycyclopentane |

1250243-35-6 | 95%+ | 250mg |

$362 | 2023-01-19 | |

| AN HUI ZE SHENG Technology Co., Ltd. | CB000718997-1g |

1-(bromomethyl)-1-methoxycyclopentane |

1250243-35-6 | 95+% | 1g |

¥6498.00 | 2023-09-15 | |

| Chemenu | CM423225-100mg |

1-(bromomethyl)-1-methoxycyclopentane |

1250243-35-6 | 95%+ | 100mg |

$259 | 2023-01-19 | |

| AN HUI ZE SHENG Technology Co., Ltd. | CB000718997-5g |

1-(bromomethyl)-1-methoxycyclopentane |

1250243-35-6 | 95+% | 5g |

¥16895.00 | 2023-09-15 | |

| Enamine | EN300-177764-1g |

1-(bromomethyl)-1-methoxycyclopentane |

1250243-35-6 | 95% | 1g |

$857.0 | 2023-09-20 | |

| 1PlusChem | 1P01BE1Y-2.5g |

1-(bromomethyl)-1-methoxycyclopentane |

1250243-35-6 | 95% | 2.5g |

$2139.00 | 2024-07-10 | |

| Enamine | EN300-177764-0.1g |

1-(bromomethyl)-1-methoxycyclopentane |

1250243-35-6 | 95% | 0.1g |

$298.0 | 2023-09-20 | |

| Aaron | AR01BEAA-100mg |

1-(bromomethyl)-1-methoxycyclopentane |

1250243-35-6 | 95% | 100mg |

$435.00 | 2025-02-09 | |

| Enamine | EN300-177764-0.25g |

1-(bromomethyl)-1-methoxycyclopentane |

1250243-35-6 | 95% | 0.25g |

$425.0 | 2023-09-20 | |

| A2B Chem LLC | AW10246-5g |

1-(bromomethyl)-1-methoxycyclopentane |

1250243-35-6 | 95% | 5g |

$2651.00 | 2024-04-20 |

1-(bromomethyl)-1-methoxycyclopentane 関連文献

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

1250243-35-6 (1-(bromomethyl)-1-methoxycyclopentane) 関連製品

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量